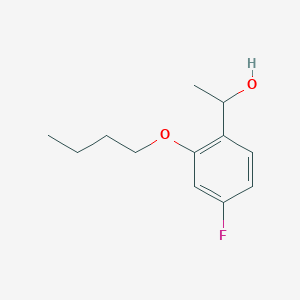

1-(2-Butoxy-4-fluorophenyl)ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Butoxy-4-fluorophenyl)ethanol is an organic compound with the molecular formula C12H17FO2 It is characterized by the presence of a butoxy group and a fluorine atom attached to a phenyl ring, along with an ethanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(2-Butoxy-4-fluorophenyl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-butoxy-4-fluorobenzaldehyde with a suitable reducing agent, such as sodium borohydride (NaBH4), in an alcohol solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable processes. For instance, catalytic hydrogenation of 2-butoxy-4-fluorobenzaldehyde using a palladium catalyst under hydrogen gas pressure can be employed. This method offers higher efficiency and yield, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Butoxy-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) in methanol.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

Oxidation: 1-(2-Butoxy-4-fluorophenyl)ethanone.

Reduction: 1-(2-Butoxy-4-fluorophenyl)ethane.

Substitution: 1-(2-Butoxy-4-methoxyphenyl)ethanol.

Applications De Recherche Scientifique

1-(2-Butoxy-4-fluorophenyl)ethanol has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways due to its structural similarity to biologically active molecules.

Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the context of anti-inflammatory and analgesic properties.

Industry: It is utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mécanisme D'action

The mechanism by which 1-(2-butoxy-4-fluorophenyl)ethanol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The fluorine atom enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparaison Avec Des Composés Similaires

1-(2-Butoxy-4-fluorophenyl)ethanol can be compared with other similar compounds, such as:

1-(2-Butoxyphenyl)ethanol: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

1-(4-Fluorophenyl)ethanol: Lacks the butoxy group, affecting its solubility and interaction with biological targets.

1-(2-Butoxy-4-chlorophenyl)ethanol: Substitution of fluorine with chlorine alters its electronic properties and reactivity.

The uniqueness of this compound lies in the combined presence of the butoxy and fluorine groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

1-(2-Butoxy-4-fluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, presenting relevant research findings, data tables, and case studies.

This compound is characterized by its unique chemical structure, which includes a butoxy group and a fluorinated phenyl moiety. The presence of the fluorine atom is significant as it can enhance the lipophilicity and biological activity of compounds.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets in biological systems, such as enzymes and receptors. These interactions can lead to various biological responses, including antimicrobial effects and modulation of inflammatory pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. For instance, it has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mg/mL |

| Escherichia coli | 32 mg/mL |

| Bacillus subtilis | 8 mg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, thus potentially alleviating conditions associated with chronic inflammation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Ribeiro Morais et al. evaluated the antimicrobial efficacy of various compounds, including this compound, against cancer cell lines and bacterial strains. The results demonstrated a significant reduction in bacterial growth at specific concentrations, supporting the compound's potential as an antibacterial agent .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound. It was found to reduce the levels of inflammatory markers in vitro, indicating its potential therapeutic application in inflammatory diseases .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- It exhibits antimicrobial activity , particularly against Gram-positive bacteria.

- The compound demonstrates anti-inflammatory effects by modulating cytokine production.

- Its structure allows for modifications that can enhance its bioactivity and therapeutic potential.

Propriétés

IUPAC Name |

1-(2-butoxy-4-fluorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO2/c1-3-4-7-15-12-8-10(13)5-6-11(12)9(2)14/h5-6,8-9,14H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJBMTOBCTVQNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)F)C(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.